molecular formula C12H9ClN4S B12568823 6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-51-3

6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12568823
CAS No.: 596825-51-3
M. Wt: 276.75 g/mol
InChI Key: NCJZZNVHSWKRRF-UHFFFAOYSA-N
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Description

6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chloro substituent at the 6-position and a 3-(methylsulfanyl)phenyl group at the 3-position. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylsulfanyl)benzohydrazide with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated triazolopyridazine.

    Substitution: Amino or thiol-substituted triazolopyridazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and analgesic properties. It may act as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
  • 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine

Uniqueness

6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which can modulate the compound’s activity. Additionally, the combination of the triazole and pyridazine rings provides a versatile scaffold for further functionalization and optimization in drug design.

Properties

CAS No.

596825-51-3

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

6-chloro-3-(3-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H9ClN4S/c1-18-9-4-2-3-8(7-9)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3

InChI Key

NCJZZNVHSWKRRF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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